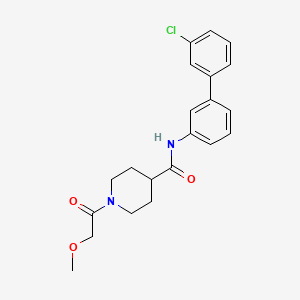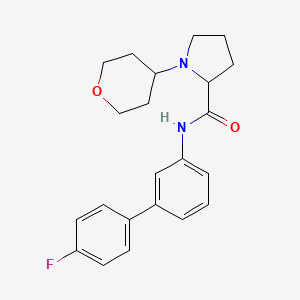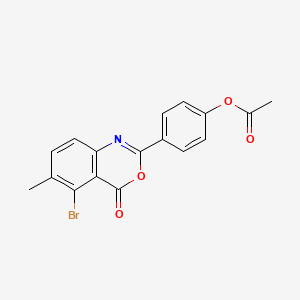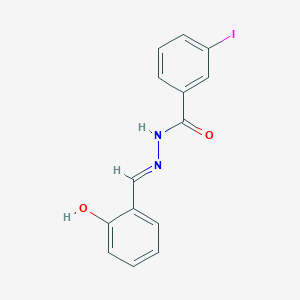![molecular formula C17H18ClN3O B6039711 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6039711.png)
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol, also known as CP-154,526, is a small-molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It has been extensively studied for its potential therapeutic applications in treating anxiety and depression.
Mecanismo De Acción
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol acts as an antagonist of the CRF receptor. The CRF receptor is involved in the regulation of the stress response, and its activation can lead to the release of stress hormones such as cortisol. By blocking the CRF receptor, 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol reduces the release of stress hormones and reduces the stress response.
Biochemical and physiological effects:
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to reduce anxiety-like behavior in animal models. It has also been shown to reduce the release of stress hormones such as cortisol in response to stress. 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been tested in clinical trials for the treatment of anxiety disorders and has shown promising results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol is a small-molecule antagonist of the CRF receptor, which makes it easy to synthesize and study in the lab. However, one limitation is that it has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol. One direction is to further investigate its potential therapeutic applications in treating anxiety and depression. Another direction is to study its effects on other physiological systems, such as the immune system. Additionally, further research is needed to better understand its mechanism of action and to develop more stable analogs for use in clinical settings.
Métodos De Síntesis
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol can be synthesized in several ways. One of the most commonly used methods is the reaction of 4-chlorobenzaldehyde with piperazine in the presence of sodium borohydride to obtain 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 2-formylphenol in the presence of acetic acid to obtain 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol.
Aplicaciones Científicas De Investigación
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been extensively studied for its potential therapeutic applications in treating anxiety and depression. It has been shown to block the CRF receptor, which is involved in the regulation of the stress response. 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol has been shown to reduce anxiety-like behavior in animal models and has also been tested in clinical trials for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-5-7-16(8-6-15)20-9-11-21(12-10-20)19-13-14-3-1-2-4-17(14)22/h1-8,13,22H,9-12H2/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQNXFILAVXUHH-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039628.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B6039640.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B6039657.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6039698.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6039700.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)

![1-methyl-4-((1E)-3-oxo-3-{2-[5-(1-pyrrolidinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}-1-propen-1-yl)-1H-pyrazole](/img/structure/B6039732.png)

![5-(4-methoxyphenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6039742.png)